Acetarsone diethylamine salt is a chemical compound with the formula CHAsNO. It is classified as an organoarsenic compound, which typically contains arsenic in its molecular structure. This compound has been historically used in medicinal applications, particularly for its potential therapeutic effects.
This compound falls under the category of pharmaceutical agents and pesticides, primarily due to its historical use in treating infections and as a veterinary medicine. Its classification as an organoarsenic compound raises considerations regarding safety and toxicity, especially given the known risks associated with arsenic exposure.
The synthesis of acetarsone diethylamine salt involves several steps that typically include the reaction of arsenic compounds with diethylamine. One common method includes:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure the desired product yield. The use of solvents like dimethyl sulfoxide or ethanol may facilitate the reaction process.
The molecular structure of acetarsone diethylamine salt features a central arsenic atom bonded to various functional groups, including an aromatic ring derived from acetarsone and the diethylamine moiety. The structural formula can be represented as follows:
The compound's structural data can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of functional groups characteristic of both the arsenic component and the amine.
Acetarsone diethylamine salt participates in various chemical reactions typical of organoarsenic compounds. Notable reactions include:
These reactions often require specific conditions such as temperature control and pH adjustment to optimize yield and minimize byproducts.
The mechanism of action for acetarsone diethylamine salt primarily involves its interaction with biological targets within pathogens or cells. It is believed to exert its effects through:
Research indicates that acetarsone derivatives exhibit varying degrees of antimicrobial activity, which can be quantitatively assessed through minimum inhibitory concentration (MIC) studies against different pathogens.
Acetarsone diethylamine salt has been used in various scientific contexts, including:
Despite its historical significance, current usage is limited due to safety concerns associated with arsenic compounds. Ongoing research continues to explore safer alternatives while investigating the underlying mechanisms of action for potential therapeutic benefits.
The early 20th century witnessed the revolutionary transition of arsenic from a notorious poison to a cornerstone of chemotherapeutics. Paul Ehrlich’s discovery of arsphenamine (Salvarsan) in 1907 marked the birth of targeted antimicrobial therapy, introducing the concept of "magic bullets" designed to selectively eliminate pathogens. Designated as "Compound 606," Salvarsan was the 606th arsenical compound screened in Ehrlich’s systematic campaign against Treponema pallidum, the syphilis spirochete. Its mechanism relied on arsenic’s affinity for sulfur-containing proteins in parasitic enzymes, forming lethal As-S bonds that disrupted microbial metabolism. Salvarsan’s clinical impact was immediate: by 1920, over 2 million annual doses were produced in the U.S. alone, fundamentally altering syphilis management [7] [8]. This era also saw the rise of Thomas Fowler’s arsenic trioxide solution (1% potassium arsenite), used empirically for leukemia, psoriasis, and parasitic infections. Despite its therapeutic breadth, Fowler’s solution exemplified arsenic’s dual identity—a drug with efficacy shadowed by cumulative toxicity [1] [8].
Table 1: Key Early Therapeutic Arsenicals
| Compound | Chemical Formula | Primary Indications | Era of Use |
|---|---|---|---|
| Salvarsan (606) | C₁₂H₁₂As₂N₂O₂ | Syphilis, trypanosomiasis | 1910–1940s |
| Fowler’s Solution | As₂O₃ in KHCO₃ | Leukemia, psoriasis | 1786–mid-20th century |
| Atoxyl | C₆H₈AsNO₃ | Trypanosomiasis | 1905–1910s |
Acetarsone (3-acetamido-4-hydroxyphenylarsonic acid), synthesized in 1921 at the Pasteur Institute by Ernest Fourneau, emerged as a pivotal pentavalent organoarsenical. Marketed as Stovarsol, it addressed limitations of trivalent arsenicals like Salvarsan, exhibiting enhanced solubility and reduced acute toxicity. Its diethylamine salt form—acetarsone diethylamine salt (CAS 534-33-8)—optimized bioavailability for systemic and topical applications [2] [4]. The compound’s mechanism involved bioactivation to trivalent arsenoxides, which irreversibly bound parasitic thiol groups in essential enzymes like pyruvate dehydrogenase, crippling energy metabolism in protozoa [1]. Clinically, acetarsone diethylamine salt became a frontline agent for:
Table 2: Properties and Applications of Acetarsone Diethylamine Salt
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₀AsNO₅·C₄H₁₁N | Diethylamine enhances water solubility |
| CAS Registry | 534-33-8 | Unique identifier for pharmacopeial standards |
| Mechanism of Action | Thiol group inhibition (parasitic enzymes) | Selective protozoal toxicity |
| Primary Clinical Targets | Entamoeba histolytica, Treponema spp. | Broad-spectrum antiprotozoal activity |
Acetarsone represented an evolutionary bridge between crude arsenicals and modern precision therapies. While Salvarsan required complex parenteral administration and caused severe side effects (e.g., "arsenic shock"), acetarsone derivatives enabled oral and topical dosing, expanding outpatient use. Chemically, pentavalent arsenicals like acetarsone demonstrated greater metabolic stability than trivalent agents, reducing non-target reactivity [1] [7]. The decline of organoarsenicals began post-1940s with penicillin’s advent but resurged in the 1970s when arsenic trioxide (ATO) re-emerged from traditional Chinese medicine as a targeted therapy for acute promyelocytic leukemia (APL). ATO induces APL cell differentiation via PML-RARα oncoprotein degradation—a mechanism starkly distinct from protozoal enzyme inhibition. FDA approval of ATO in 2000 validated arsenic’s enduring pharmacologic value, while contemporary research explores arsinothricin, an organoarsenical antibiotic active against multidrug-resistant Gram-negative pathogens [1] [3] [8]. Acetarsone’s legacy thus lies in its role as a chemical prototype that underscored arsenic’s "therapeutic plasticity" when structurally optimized.
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0